molecular formula C16H13NO4 B11782696 Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate

Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11782696
M. Wt: 283.28 g/mol
InChI Key: QQSIMZVINACTBB-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methoxyphenyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then cyclized to form the benzoxazole ring, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and carboxylate ester allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C16H13NO4/c1-19-12-6-3-10(4-7-12)15-17-13-9-11(16(18)20-2)5-8-14(13)21-15/h3-9H,1-2H3

InChI Key

QQSIMZVINACTBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)OC

Origin of Product

United States

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